molecular formula C17H19N5O3S B14941886 N-[5,7-Dimethyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-A]pyrimidin-6-YL]acetamide

N-[5,7-Dimethyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-A]pyrimidin-6-YL]acetamide

Cat. No.: B14941886
M. Wt: 373.4 g/mol
InChI Key: QLLNUHASVHLKNY-UHFFFAOYSA-N
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Description

N-[5,7-Dimethyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-A]pyrimidin-6-YL]acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5,7-Dimethyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-A]pyrimidin-6-YL]acetamide involves multiple steps. One common method includes the reaction of 4-(arylsulfonyl)-N3-methyl-1H-pyrazole-3,5-diamine with acetic anhydride under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[5,7-Dimethyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-A]pyrimidin-6-YL]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-[5,7-Dimethyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-A]pyrimidin-6-YL]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Acts as a kinase inhibitor, making it useful in studying cell signaling pathways.

    Medicine: Potential application in cancer treatment due to its ability to inhibit specific kinases involved in tumor growth.

    Industry: Used in the development of new pharmaceuticals and chemical processes

Mechanism of Action

The compound exerts its effects primarily through kinase inhibition. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5,7-Dimethyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-A]pyrimidin-6-YL]acetamide is unique due to its specific substitution pattern, which enhances its selectivity and potency as a kinase inhibitor. This makes it a valuable compound for targeted cancer therapies .

Properties

Molecular Formula

C17H19N5O3S

Molecular Weight

373.4 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-5,7-dimethyl-2-(methylamino)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide

InChI

InChI=1S/C17H19N5O3S/c1-10-14(20-12(3)23)11(2)22-17(19-10)15(16(18-4)21-22)26(24,25)13-8-6-5-7-9-13/h5-9H,1-4H3,(H,18,21)(H,20,23)

InChI Key

QLLNUHASVHLKNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C(C(=NN12)NC)S(=O)(=O)C3=CC=CC=C3)C)NC(=O)C

Origin of Product

United States

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